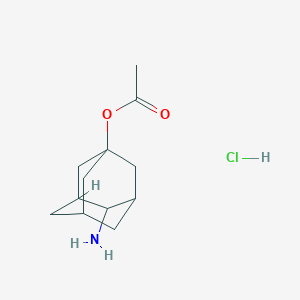

4-Aminoadamantan-1-yl acetate hydrochloride

Description

Properties

Molecular Formula |

C12H20ClNO2 |

|---|---|

Molecular Weight |

245.74 g/mol |

IUPAC Name |

(4-amino-1-adamantyl) acetate;hydrochloride |

InChI |

InChI=1S/C12H19NO2.ClH/c1-7(14)15-12-4-8-2-9(5-12)11(13)10(3-8)6-12;/h8-11H,2-6,13H2,1H3;1H |

InChI Key |

MGXWCVADQAFLSH-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC12CC3CC(C1)C(C(C3)C2)N.Cl |

Origin of Product |

United States |

Preparation Methods

Preparation of 5-Hydroxy-2-Adamantane Ketoxime

- Raw Materials: 5-Hydroxy-2-adamantane ketone (15 g, 90.2 mmol), hydroxylamine hydrochloride, sodium hydroxide solution (1N, 80 ml, 143.9 mmol), ethanol (100 ml).

- Procedure: The ketone is dissolved in ethanol and warmed to 100 °C with sodium hydroxide for 2 hours. Hydroxylamine hydrochloride is then added to form the oxime. After reaction completion, ethanol is removed by distillation, and the mixture is extracted with methylene dichloride. The combined organic phases are evaporated, and the solid is recrystallized from ethyl acetate.

- Yield: Approximately 80% mass yield of 5-hydroxy-2-adamantane ketoxime.

- Notes: This step efficiently converts the ketone to the oxime, providing a key intermediate for subsequent hydrogenation.

Catalytic Hydrogenation to 4-Amino-1-Adamantanol

- Raw Materials: 5-Hydroxy-2-adamantane ketoxime (10 g, 55 mmol), Raney nickel catalyst (2–5 g), alcoholic solvent (ethanol, methanol, or mixtures), hydrogen gas.

- Procedure: The ketoxime is placed in an autoclave with the alcoholic solvent and Raney nickel catalyst. The system is purged with nitrogen, then pressurized with hydrogen (1–5 MPa). The reaction is conducted at temperatures between 0 °C and 80 °C for 24 to 48 hours depending on conditions.

- Yield: Yields range from 76% to 91% of 4-amino-1-adamantanol, depending on catalyst loading, solvent, pressure, and temperature.

- Optimization: Hydrogen pressure of 1.5–2.5 MPa and temperature of 50–75 °C are optimal for balancing reaction rate and selectivity.

- Notes: This step reduces the oxime to the corresponding amine-alcohol with high purity and yield, critical for the final product quality.

Formation of 4-Aminoadamantan-1-yl Acetate Hydrochloride

- Raw Materials: 4-Amino-1-adamantanol (7.57 g, 45.29 mmol), methyl alcohol (60 ml), trimethylchlorosilane (6.08 ml, 47.55 mmol), hydrochloric acid.

- Procedure: The amino-alcohol is dissolved in methanol and cooled to 0 °C. Trimethylchlorosilane is added dropwise under controlled temperature (<7 °C). The mixture is stirred for 1 hour at ice bath temperature, then refluxed for 6 hours. After cooling, the reaction is stirred at room temperature for 13 hours. The resulting solid is filtered and dried under vacuum at 60 °C.

- Yield: Approximately 45% yield of trans-4-amino-1-adamantanol hydrochloride with >99% GC purity.

- Characterization: ^1H-NMR (D2O) shows characteristic peaks confirming structure.

- Notes: This step involves acidification and salt formation to stabilize the amine as its hydrochloride salt, which is essential for pharmaceutical applications.

| Step | Conditions | Catalyst/ Reagents | Temperature (°C) | Pressure (MPa) | Time (hours) | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| Oximation to Ketoxime | Ethanol, NaOH, Hydroxylamine HCl | Hydroxylamine hydrochloride | 100 | Atmospheric | 2 | 80 | Recrystallization in ethyl acetate |

| Hydrogenation to 4-Amino-1-adamantanol | Alcoholic solvent, Raney Ni, H2 | Raney Nickel (2–5 g) | 0–80 | 1–5 | 24–48 | 76–91 | Optimized at 50–75 °C, 1.5–2.5 MPa |

| Acidification and Salt Formation | Methanol, trimethylchlorosilane, HCl | Trimethylchlorosilane | 0 to reflux | Atmospheric | 20 (total) | 45 | Final drying at 60 °C |

- The synthetic route described avoids the use of strong oxidizing acids and large amounts of alkali neutralization required in older methods, which had low yields (~20%) and poor scalability.

- The use of Raney nickel as a catalyst under controlled hydrogen pressure and temperature significantly improves the yield and purity of the amino-alcohol intermediate.

- The hydrochloride salt formation via trimethylchlorosilane is a mild and efficient method to obtain a stable crystalline product suitable for pharmaceutical use.

- The process is adaptable to different alcoholic solvents, with methanol and ethanol being preferred for their solubility and reaction kinetics.

The preparation of this compound is efficiently achieved through a three-step process involving oximation, catalytic hydrogenation, and acidification/salt formation. The described methodology offers advantages in yield, purity, and operational simplicity compared to earlier methods. Optimization of reaction conditions, such as hydrogen pressure, temperature, and catalyst loading, is critical for maximizing product quality. This synthesis route is well-suited for scale-up and pharmaceutical applications, supported by detailed experimental data and characterization.

Chemical Reactions Analysis

Types of Reactions

4-Aminoadamantan-1-yl acetate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Halogenating agents and other electrophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield adamantanone derivatives, while substitution reactions can produce a variety of substituted adamantane compounds.

Scientific Research Applications

4-Aminoadamantan-1-yl acetate hydrochloride has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antiviral and antibacterial properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 4-Aminoadamantan-1-yl acetate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Adamantane derivatives exhibit diverse biological activities modulated by substituent groups. Below is a comparative analysis of 4-Aminoadamantan-1-yl acetate hydrochloride and structurally related compounds:

Table 1: Structural and Functional Comparison of Adamantane Derivatives

* Estimated based on structural analogy to trans-4-Aminoadamantan-1-ol hydrochloride (C₁₀H₁₈ClNO) with addition of acetyl group (C₂H₂O₂).

Key Findings:

Polarity: Hydroxyl-containing derivatives (e.g., trans-4-Aminoadamantan-1-ol HCl) exhibit higher polarity, favoring aqueous solubility but limiting membrane permeability. Biological Activity: Amantadine HCl demonstrates the importance of the primary amine in antiviral activity, while halogenated analogs (e.g., 4-(Adamantan-1-yl)-2-chloroaniline HCl) suggest electronic effects from substituents can modulate target binding .

By analogy, the acetate derivative may require similar handling but could exhibit distinct metabolic pathways due to ester hydrolysis.

Structural Diversity :

- Substitutions at the 1-position (e.g., -OH, -OAc, -CH₂OH) and 4-position (e.g., -NH₂, -Cl) highlight the versatility of adamantane scaffolds in drug design.

Biological Activity

4-Aminoadamantan-1-yl acetate hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its potential therapeutic applications, mechanisms of action, and relevant research findings.

Overview of the Compound

This compound is derived from adamantane, a hydrocarbon structure known for its unique properties. The incorporation of an amino group and an acetate moiety enhances its biological activity, making it a candidate for various therapeutic applications.

Antiviral Properties

Research indicates that this compound exhibits antiviral activity , particularly against influenza viruses. Its mechanism involves inhibition of viral replication by interfering with the viral ion channel protein M2, which is crucial for viral uncoating and replication. Studies have shown that derivatives of adamantane, including this compound, can effectively block the M2 channel, thereby preventing the virus from entering host cells and replicating .

Antibacterial Activity

The compound also demonstrates antibacterial properties . It has been investigated for its effectiveness against various bacterial strains, suggesting potential as an antibacterial agent. The structural features of this compound allow it to interact with bacterial membranes or specific enzymes critical for bacterial survival.

The biological activity of this compound can be attributed to its ability to bind to specific molecular targets within cells. This binding modulates various biological pathways, leading to its antiviral and antibacterial effects. Key mechanisms include:

- Inhibition of Viral Replication : By blocking the M2 ion channel in influenza viruses.

- Modulation of Immune Responses : Potentially enhancing the host's immune response against infections .

Pharmacokinetics and ADMET Properties

Understanding the pharmacokinetics (PK) and absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties is crucial for evaluating the therapeutic potential of any compound.

| Property | Observations |

|---|---|

| Solubility | Moderate aqueous solubility at physiological pH (7.4) |

| Permeability | Good permeability across cellular membranes |

| Stability | Demonstrated stability in human plasma |

| Half-life | Short half-life (<2 hours) after administration |

Studies indicate that this compound possesses favorable ADMET properties, suggesting good bioavailability and potential for oral administration .

Case Studies and Research Findings

Several studies have evaluated the efficacy of this compound in various biological contexts:

- Influenza Virus Inhibition : A study demonstrated that this compound effectively reduced viral load in infected cell cultures, showcasing its potential as a therapeutic agent against influenza.

- Bacterial Inhibition Assays : In vitro assays revealed that the compound inhibited growth in several pathogenic bacterial strains, indicating broad-spectrum antibacterial activity.

- Pharmacokinetic Studies : Research on similar adamantane derivatives highlighted their favorable pharmacokinetic profiles, supporting further development of this compound as a drug candidate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.